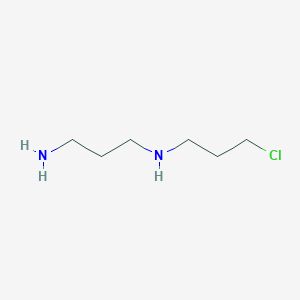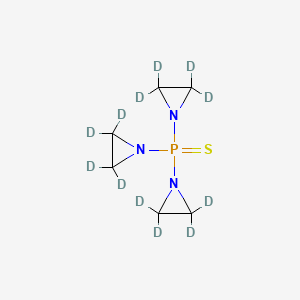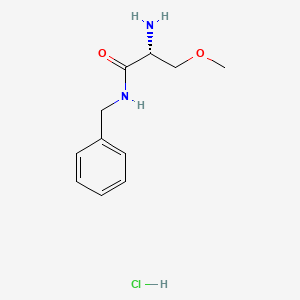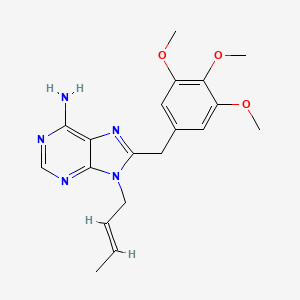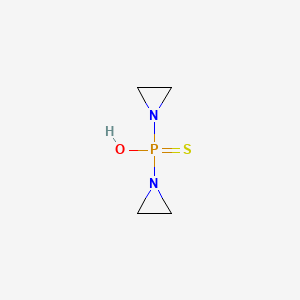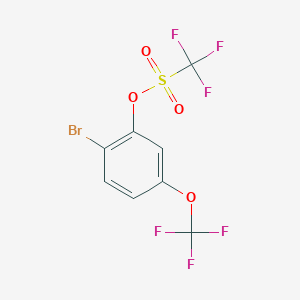
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and reactivity It features a bromine atom, a trifluoromethoxy group, and a trifluoromethanesulphonate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.
Applications De Recherche Scientifique
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H3BrF6O4S |
|---|---|
Poids moléculaire |
389.07 g/mol |
Nom IUPAC |
[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |
Clé InChI |
RTWKNLUWEMTRLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





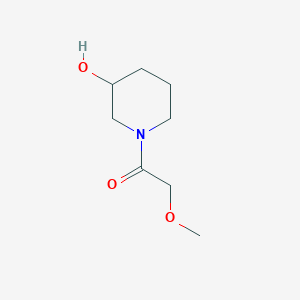
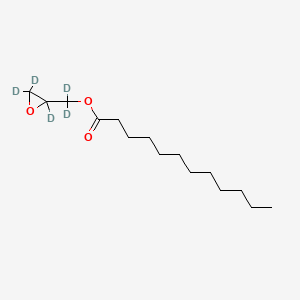


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
